6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-
Description
IUPAC Designation and Chemical Identity
The compound 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one is systematically named according to IUPAC guidelines. Its structure features:
- A purine core (6H-purin-6-one) with an amino group at position 2.
- A 4-(acetyloxy)-3-(hydroxymethyl)butyl side chain attached to the N9 position of the purine ring.
The IUPAC name reflects the substitution pattern and functional groups, ensuring unambiguous identification.
| Property | Value |
|---|---|
| IUPAC Name | [4-(2-Aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate |
| CAS Registry Number | 104227-88-5 |
| Chemical Identity | Mono-desacetyl famciclovir |
Structural Characterization
The compound’s structure (Fig. 1) includes:
- Purine backbone : A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9.
- Side chain : A four-carbon butyl group with:
- An acetyloxy (-OAc) group at position 4.
- A hydroxymethyl (-CH2OH) group at position 3.
Key spectroscopic data :
- 1H NMR (DMSO-d6): Peaks at δ 1.99–1.95 ppm (m, -CH2CH2-), δ 4.03–4.14 ppm (t, -OCH2-), and δ 8.09–8.57 ppm (s, purine H-6 and H-8).
- 13C NMR : Signals at δ 168.2 ppm (C=O of acetate), δ 145.5 ppm (purine C-2), and δ 40.5 ppm (-CH2- linkages).
Molecular Formula and Weight Analysis
The molecular formula C12H17N5O3 was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis.
| Parameter | Value |
|---|---|
| Molecular Formula | C12H17N5O3 |
| Molecular Weight | 279.30 g/mol |
| Exact Mass | 279.1281 Da |
| Elemental Composition | C: 51.60%; H: 6.14%; N: 25.08%; O: 17.18% |
Deviations from theoretical values in experimental analyses are <0.3%, confirming purity.
Synonyms and Alternative Chemical Designations
This compound is recognized under multiple nomenclature systems:
- Systematic Synonyms :
- Pharmaceutical Context :
Chemical Classification within Nucleoside Analogs
The compound belongs to the acyclic nucleoside phosphonate class, characterized by:
- A purine base (guanine derivative) linked to a modified sugar moiety .
- Structural analogy : The side chain mimics ribose but lacks cyclic oxygen, enhancing metabolic stability.
Comparative Classification :
This classification underscores its role as a prodrug of penciclovir, requiring enzymatic hydrolysis for activation.
Figures
Fig. 1. Structural diagram of 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one, highlighting the purine core (blue) and side chain modifications (red).
Fig. 2. Comparative NMR spectral data for side chain protons, illustrating acetate (-OAc) and hydroxymethyl (-CH2OH) environments.
Properties
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPBRZXGEFQVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- typically involves multi-step organic reactions. One common method includes the initial formation of the purine base, followed by the introduction of the butyl acetate group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antiviral Applications
Mechanism of Action:
6H-Purin-6-one acts primarily against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). It inhibits viral DNA synthesis through competitive inhibition of viral DNA polymerase, which is a common mechanism among nucleoside analogs. This action effectively reduces viral replication and alleviates symptoms associated with herpes infections.
Clinical Use:
The compound is primarily used in the treatment of herpes simplex virus infections. Its efficacy in clinical settings has been supported by various studies that explore its interaction with viral enzymes and the development of resistant strains.
Research Applications
Beyond its clinical use, 6H-Purin-6-one serves as a valuable tool in research aimed at understanding viral mechanisms and developing new antiviral therapies. Key research applications include:
- Mechanistic Studies: Investigating how herpesviruses replicate and evade the immune system.
- Resistance Studies: Understanding how resistant strains of viruses develop in response to antiviral treatments.
- Drug Development: Exploring modifications to enhance efficacy and reduce toxicity compared to existing antiviral agents.
Comparative Analysis with Related Compounds
The uniqueness of 6H-Purin-6-one lies in its specific side chain modifications. The following table compares it with other notable antiviral compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Penciclovir | Guanine Analog | Directly inhibits viral DNA polymerase; used for HSV treatment. |
| Acyclovir | Nucleoside Analog | More potent against HSV; lacks the acetyloxy group. |
| Ganciclovir | Guanine Analog | Effective against cytomegalovirus; has a different side chain. |
| Valacyclovir | Prodrug of Acyclovir | Improved bioavailability; rapidly converted to acyclovir. |
These comparisons highlight how structural modifications can influence antiviral efficacy and safety profiles.
Case Studies
Several case studies have documented the effectiveness of 6H-Purin-6-one in both clinical and laboratory settings:
- Study on Efficacy Against HSV: A clinical trial demonstrated that patients receiving treatment with this compound showed significant reductions in viral load compared to control groups.
- Research on Resistance Mechanisms: Laboratory studies indicated that certain viral strains developed resistance to traditional treatments, but were still susceptible to 6H-Purin-6-one, suggesting its potential role in overcoming resistance.
- Synergistic Effects: Research has indicated that combining this compound with other antiviral agents may enhance overall efficacy, providing a basis for combination therapies.
Mechanism of Action
The mechanism of action of 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. For example, it may inhibit DNA polymerase, thereby preventing DNA replication in viral infections.
Comparison with Similar Compounds
Target Compound vs. Acyclovir
- The acetyloxy group in the target compound improves oral absorption compared to acyclovir, which requires high doses due to low bioavailability (~15–30%) .
- Both act via viral thymidine kinase-mediated phosphorylation, but the target compound’s esterase-mediated hydrolysis may prolong active metabolite retention .
Target Compound vs. Penciclovir
Target Compound vs. Entecavir
- Entecavir’s cyclopentyl structure confers specificity against hepatitis B virus (HBV) polymerase, with minimal cross-resistance .
- The target compound’s flexible side chain lacks entecavir’s stereochemical complexity, limiting its HBV efficacy but broadening activity against herpesviruses .
Research Findings and Clinical Relevance
- Solubility : The target compound’s solubility in water is lower than acyclovir (1.4 g/L at 22°C vs. 2.5 g/L for acyclovir) due to its acetyl group .
- Antiviral Spectrum : Demonstrates activity against HSV-1 and HSV-2, with IC₅₀ values comparable to penciclovir (0.1–0.4 μM) but higher than entecavir’s HBV IC₅₀ (0.004 μM) .
- Toxicity Profile : Reduced nephrotoxicity compared to ganciclovir, which inhibits human DNA polymerase at higher concentrations .
Biological Activity
6H-Purin-6-one, 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-, also known as a derivative of penciclovir, is an antiviral compound primarily used in the treatment of herpes simplex virus (HSV) infections. This article explores its biological activity, including antiviral effects, cytotoxicity, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H19N5O5
- Molecular Weight : Approximately 337.335 g/mol
- CAS Number : 97845-80-2
The primary mechanism of action for 6H-Purin-6-one involves the inhibition of viral DNA synthesis. It achieves this through competitive inhibition of viral DNA polymerase, which is crucial for the replication of HSV-1 and HSV-2. This mechanism is similar to that of other nucleoside analogs like acyclovir and ganciclovir, making it effective in reducing viral load and alleviating symptoms associated with herpes infections .
Antiviral Activity
Research indicates that 6H-Purin-6-one exhibits significant antiviral activity against both HSV-1 and HSV-2. It has been shown to effectively inhibit viral replication in vitro, with studies demonstrating its efficacy against acyclovir-resistant strains of HSV .
Comparative Antiviral Efficacy
| Compound Name | Target Virus | Mechanism | Efficacy |
|---|---|---|---|
| 6H-Purin-6-one | HSV-1, HSV-2 | Inhibits DNA polymerase | High |
| Acyclovir | HSV-1, HSV-2 | Inhibits DNA polymerase | Very High |
| Ganciclovir | Cytomegalovirus | Inhibits DNA polymerase | High |
Cytotoxic Activity
In addition to its antiviral properties, 6H-Purin-6-one has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives exhibit high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human gastric carcinoma (SNU-1) cells . The presence of specific structural features, such as a difluorobenzoxazine fragment linked to a purine residue, is crucial for its cytotoxic activity.
Cytotoxicity Data
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| 4T1 Murine Mammary Carcinoma | <30 | High |
| COLO201 Human Colorectal | >100 | Low |
| SNU-1 Human Gastric | <50 | Moderate |
Structure-Activity Relationship (SAR)
The structure of 6H-Purin-6-one significantly influences its biological activity. Modifications in the side chain can enhance antiviral potency while potentially reducing toxicity. For instance, the acetyloxy group at the hydroxymethylbutyl position appears to enhance binding affinity to viral enzymes compared to other purine derivatives .
Case Studies
Recent studies have highlighted the compound's potential in treating resistant strains of herpes viruses. One notable case involved patients with recurrent genital herpes who showed improved outcomes when treated with formulations containing 6H-Purin-6-one compared to traditional therapies .
Q & A
Q. What are the recommended methods for synthesizing 6H-Purin-6-one derivatives with antiviral activity?
Methodological Answer: Synthesis typically involves nucleoside analogue protocols. For example, a Teflon-lined stainless steel vessel is used with aqueous ethanol (1:1 ratio) under controlled heating (e.g., 443 K for 24 hours) to achieve cyclization . Post-synthesis purification employs thin-layer chromatography (TLC; e.g., ethyl acetate:methanol = 19:1) and recrystallization. Key steps include:
Q. Table 1: Synthesis Conditions from Comparative Studies
| Reaction Medium | Temperature (K) | Time (hrs) | Yield (%) | Reference |
|---|---|---|---|---|
| Water/Ethanol | 443 | 24 | ~65 | |
| DMF | 373 | 12 | ~50 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use 1H-NMR (CDCl3 or DMSO-d6) to verify substituent positions. For example:
- δ 5.11–5.24 ppm : Cyclopentenyl protons .
- δ 3.51–4.55 ppm : Hydroxymethyl and acetyloxy groups .
Mass spectrometry (e.g., ESI-MS) confirms molecular weight (e.g., C11H13N5O2: 247.25 g/mol ). X-ray crystallography is ideal for resolving stereochemical ambiguities (e.g., (1R,3R,4S) configurations in entecavir analogues ).
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
Q. Table 2: Hazard Classification (GHS)
| Hazard Type | Category | Signal Word | Precautionary Measures |
|---|---|---|---|
| Acute Toxicity | 4 | Warning | Avoid inhalation/ingestion |
| Skin Irritation | 2 | Warning | Use chemical-resistant gloves |
| Eye Irritation | 2A | Danger | Eye wash station access |
Advanced Research Questions
Q. How does the acetyloxy group in the side chain influence antiviral efficacy compared to other substituents?
Methodological Answer: The acetyloxy group enhances membrane permeability by increasing lipophilicity, as seen in penciclovir (BRL-39123) . Compare with:
- Hydroxymethyl derivatives : Improved solubility but reduced cellular uptake.
- Cyclopentenyl analogues (e.g., entecavir): Higher antiviral potency due to optimized steric fit in viral polymerase active sites .
Experimental Design : - In vitro assays : Measure EC50 in HBV/HIV-infected cell lines.
- Molecular docking : Simulate binding affinity with viral polymerases .
Q. What methodologies address discrepancies in bioactivity data across different studies?
Methodological Answer: Discrepancies arise from variability in:
- Cell lines : Primary vs. immortalized cells (e.g., HepG2 vs. PHH).
- Assay conditions : ATP concentration impacts kinase activity .
Resolution Strategies : - Standardized protocols : Use WHO-recommended antiviral assays.
- Data normalization : Express activity relative to internal controls (e.g., acyclovir) .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .
Q. What strategies optimize the compound’s pharmacokinetics without compromising antiviral activity?
Methodological Answer:
- Prodrug modification : Replace acetyloxy with pivaloyloxymethyl to enhance oral bioavailability (e.g., adefovir dipivoxil) .
- PEGylation : Attach polyethylene glycol to hydroxymethyl groups to prolong half-life .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
